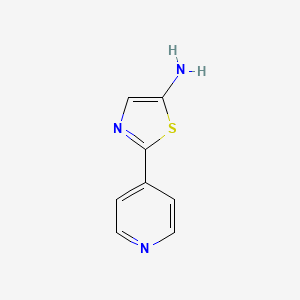

2-(Pyridin-4-yl)thiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

2-pyridin-4-yl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H,9H2 |

InChI Key |

XDSZLRLNLNJICE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(Pyridin-4-yl)thiazol-5-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of the novel heterocyclic compound, 2-(Pyridin-4-yl)thiazol-5-amine. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of quantitative data. Additionally, it explores a potential mechanism of action based on the biological activities of structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Synthetic Pathway and Strategy

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A proposed synthetic route, adapted from procedures for analogous compounds, is depicted below. The core of this strategy involves the construction of the thiazole ring, followed by the introduction of the 5-amino group.

A plausible synthetic route commences with the bromination of 4-acetylpyridine to yield the key intermediate, 2-bromo-1-(pyridin-4-yl)ethanone. This α-haloketone is a versatile precursor for the Hantzsch thiazole synthesis. However, to achieve the desired 5-amino substitution pattern, a direct condensation with thiourea is not viable as it would result in a 2-aminothiazole. Therefore, an alternative strategy is proposed, potentially involving a Thorpe-Ziegler type reaction or a modified Gewald reaction, although a more direct precedent is found in patent literature for the synthesis of similar N-substituted 2-(pyridin-3-yl)thiazol-5-amines. This analogous synthesis suggests a pathway involving the formation of an intermediate that can be subsequently aminated at the 5-position.

The following diagram illustrates a conceptual workflow for the synthesis:

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on established literature procedures for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of 2-Bromo-1-(pyridin-4-yl)ethanone

This procedure is adapted from standard α-bromination reactions of ketones.

-

Materials: 4-Acetylpyridine, Bromine, Chloroform, Sulfuric acid.

-

Procedure:

-

Dissolve 4-acetylpyridine (1 equivalent) in chloroform at 65°C.[1]

-

Carefully add a catalytic amount of concentrated sulfuric acid with stirring.

-

Add bromine (1.05 equivalents) dropwise to the reaction mixture.

-

Maintain the reaction at 65°C for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[1]

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of a Substituted 2-(Pyridin-4-yl)thiazole Intermediate

This step involves the formation of the thiazole ring. The specific reagents and conditions will depend on the chosen strategy to introduce the 5-amino functionality. One possible approach, based on the synthesis of related compounds, is the reaction of the α-bromoketone with a suitable thioamide or a precursor that allows for subsequent amination.

Step 3: Synthesis of this compound

This final step involves the introduction of the amino group at the 5-position of the thiazole ring. Based on a patent for a similar compound (N-ethyl-2-(pyridin-3-yl)thiazol-5-amine), this may involve the deprotection of a protected amine or a direct amination reaction.[2]

-

Materials: Substituted 2-(Pyridin-4-yl)thiazole intermediate, appropriate aminating agent or deprotection reagents.

-

Procedure (Hypothetical, based on analogous synthesis):

-

Dissolve the substituted 2-(pyridin-4-yl)thiazole intermediate in a suitable solvent (e.g., acetonitrile).[2]

-

If a protecting group is present, treat the solution with the appropriate deprotection reagent (e.g., acid or base).

-

If direct amination is performed, treat the solution with an aminating agent under appropriate conditions (e.g., heating).

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture by quenching, extraction, and washing.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

-

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of this compound, based on yields reported for analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and optimization.

| Step | Reactant | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Bromination | 4-Acetylpyridine | 2-Bromo-1-(pyridin-4-yl)ethanone | Chloroform | 5 | 65 | 70-85 | >95 |

| 2. Thiazole Formation | 2-Bromo-1-(pyridin-4-yl)ethanone | Substituted Thiazole Intermediate | Ethanol | 2-4 | Reflux | 60-75 | >95 |

| 3. Amination/Deprotection | Substituted Thiazole Intermediate | This compound | Acetonitrile | 1-3 | 0 - RT | 75-85 | >98 |

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively documented, structurally similar pyridine-thiazole derivatives have been investigated for their potential as anticancer agents.[3][4] Some of these compounds have been shown to induce apoptosis in cancer cells and may act as inhibitors of key signaling proteins such as Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[3]

ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actomyosin cytoskeleton, which is involved in cell motility, proliferation, and apoptosis.[5] Inhibition of the RhoA/ROCK signaling pathway can lead to reduced cancer cell migration and metastasis.[6][7] Thiazole derivatives have been observed to induce apoptosis through the intrinsic pathway, involving the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[8][9][10][11][12]

The following diagram illustrates a hypothetical signaling pathway through which this compound might exert its cytotoxic effects by inhibiting ROCK1 and inducing apoptosis.

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of this compound via ROCK1 inhibition and induction of apoptosis.

Conclusion

This technical guide provides a foundational understanding of the synthesis and potential biological relevance of this compound. The proposed synthetic route offers a viable starting point for its laboratory preparation, and the outlined experimental protocols provide practical guidance for researchers. The exploration of its potential as a ROCK1 inhibitor and an inducer of apoptosis highlights a promising avenue for future investigation in the context of anticancer drug discovery. Further research is warranted to optimize the synthesis, fully characterize the compound, and validate its biological activity and mechanism of action.

References

- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ROCK1 - Wikipedia [en.wikipedia.org]

- 6. What are RHOK inhibitors and how do they work? [synapse.patsnap.com]

- 7. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-(Pyridin-4-yl)thiazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-(Pyridin-4-yl)thiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific isomer, this document presents a comprehensive analysis based on a closely related analogue, 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole , for which complete spectroscopic data is available. This guide also includes established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable for the characterization of the target compound.

Spectroscopic Data Analysis

Table 1: ¹H NMR Spectroscopic Data of 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.65 | d | 2H | H-2', H-6' (Pyridine) |

| 7.75 | d | 2H | H-3', H-5' (Pyridine) |

| 7.30 | s (br) | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data of 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C-2 (Thiadiazole) |

| 155.0 | C-5 (Thiadiazole) |

| 150.8 | C-2', C-6' (Pyridine) |

| 140.0 | C-4' (Pyridine) |

| 121.0 | C-3', C-5' (Pyridine) |

Table 3: IR Spectroscopic Data of 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Strong, Broad | N-H stretch (Amine) |

| 1640 | Strong | C=N stretch (Thiadiazole & Pyridine) |

| 1590 | Medium | N-H bend (Amine) |

| 1540 | Medium | C=C stretch (Pyridine) |

| 820 | Strong | C-H out-of-plane bend (para-substituted Pyridine) |

Table 4: Mass Spectrometry Data of 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [1]

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 121 | [M - HNCS]⁺ |

| 78 | [Pyridine]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, adapted from procedures used for the characterization of similar heterocyclic compounds.[2][3]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition : The proton NMR spectra are typically acquired with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A total of 16-64 scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly used. Several thousand scans (e.g., 2048-4096) are typically required to achieve an adequate signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

2.3 Mass Spectrometry (MS)

-

Instrumentation : A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL. The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography system.

-

Data Acquisition : The mass spectrometer is operated in positive ion mode. The full scan mass spectra are acquired over a mass range of m/z 50-500. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization.

This comprehensive guide provides researchers and drug development professionals with the necessary spectroscopic data and experimental protocols to facilitate the characterization of this compound and its analogues. The provided data for a closely related compound serves as a valuable reference for spectral interpretation.

References

An In-depth Technical Guide to Pyridinyl-Thiazol-Amines: Focus on 2-Amino-4-(pyridin-4-yl)thiazole

This guide details the chemical identifiers, physicochemical properties, relevant experimental protocols for synthesis and biological evaluation, and the associated signaling pathways for this important class of compounds.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for 2-(Pyridin-4-yl)thiazol-5-amine is not prominently documented, the chemical identifiers for its structural isomers with the pyridinyl group at different positions on the thiazole ring are well-established. The following table summarizes this information for comparative purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| 4-(Pyridin-4-yl)thiazol-2-amine | 30235-28-0 | C₈H₇N₃S | 177.23 | 4-pyridin-4-yl-1,3-thiazol-2-amine |

| 4-(Pyridin-2-yl)thiazol-2-amine | 30235-26-8 | C₈H₇N₃S | 177.23 | 4-pyridin-2-yl-1,3-thiazol-2-amine |

| 4-(Pyridin-3-yl)thiazol-2-amine | 30235-27-9 | C₈H₇N₃S | 177.23 | 4-pyridin-3-yl-1,3-thiazol-2-amine |

Data sourced from PubChem and other chemical databases.[3][4][5]

A selection of computed physicochemical properties for 4-(Pyridin-2-yl)thiazol-2-amine is presented below to provide further insight into this class of compounds.

| Property | Value | Source |

| Melting Point | 173-174 °C | [6][7] |

| Boiling Point (Predicted) | 383.6±17.0 °C | [6][7] |

| Density (Predicted) | 1.333±0.06 g/cm³ | [6][7] |

| pKa (Predicted) | 3.40±0.10 | [7] |

| XLogP3 | 1.2 | [3] |

Experimental Protocols

Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine

A general and widely used method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea. For the synthesis of 4-(pyridin-4-yl)thiazol-2-amine, 2-bromo-1-(pyridin-4-yl)ethan-1-one would serve as the α-haloketone precursor.

Materials:

-

2-bromo-1-(pyridin-4-yl)ethan-1-one

-

Thiourea

-

Ethanol (or another suitable polar solvent)

Procedure:

-

Dissolve equimolar amounts of 2-bromo-1-(pyridin-4-yl)ethan-1-one and thiourea in a suitable volume of ethanol.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is often removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(pyridin-4-yl)thiazol-2-amine.

This synthetic approach is adaptable for the creation of a variety of substituted 2-amino-4-arylthiazoles.[8][9][10][11]

Biological Activity Screening: Antiproliferative Assays

Derivatives of the pyridinyl-thiazole scaffold have shown notable activity as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation.[2] Standard assays to determine the antiproliferative effects of such compounds on cancer cell lines include the MTT and Resazurin assays.

1. Cell Culture:

-

Cancer cell lines (e.g., MV4-11, MDA-MB-453) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with serial dilutions of the test compound (e.g., a pyridinyl-thiazole derivative) for a specified period, typically 72 hours.

3. Cell Viability Measurement (Resazurin Assay Example):

-

After the incubation period, a solution of resazurin is added to each well.

-

The plates are incubated for a further 2-4 hours to allow viable cells to metabolize resazurin into the fluorescent product, resorufin.

-

Fluorescence is measured using a plate reader at an appropriate excitation/emission wavelength (e.g., 560/590 nm).

4. Data Analysis:

-

The fluorescence intensity is proportional to the number of viable cells.

-

The half-maximal growth inhibition concentration (GI₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Signaling Pathways

CDK4/6-Mediated Cell Cycle Progression

Pyridinyl-thiazole derivatives have been identified as potent and selective inhibitors of CDK4 and CDK6.[2] These kinases play a pivotal role in the G1 phase of the cell cycle. In response to mitogenic signals, cyclin D proteins are synthesized and form complexes with CDK4 and CDK6. These active complexes then phosphorylate the Retinoblastoma protein (pRb).[12][13]

Phosphorylation of pRb leads to its inactivation and the release of the E2F transcription factor.[12] Liberated E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to division.[12][14] Inhibition of CDK4/6 by compounds such as certain pyridinyl-thiazole derivatives prevents the phosphorylation of pRb, maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[2]

While direct experimental data on this compound is sparse, the technical information available for its structural isomer, 4-(Pyridin-4-yl)thiazol-2-amine, and related derivatives provides a solid foundation for researchers. The synthetic accessibility of the 2-amino-4-arylthiazole scaffold, combined with the demonstrated biological activity of its derivatives as potent CDK4/6 inhibitors, underscores the therapeutic potential of this class of compounds. The protocols and pathway information detailed in this guide offer valuable tools for the design, synthesis, and evaluation of novel pyridinyl-thiazole-amine derivatives for applications in drug discovery, particularly in the field of oncology. Further research into the specific properties and activities of the this compound isomer is warranted to fully explore the chemical space and potential of this compound family.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 1092459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Pyridin-4-yl)-1,3-thiazol-2-amine | C8H7N3S | CID 930237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(3-Pyridinyl)-2-thiazolamine | C8H7N3S | CID 154893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 4-PYRIDIN-2-YL-THIAZOL-2-YLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This versatile core structure is a key pharmacophore in numerous clinically approved drugs and a focal point of ongoing drug discovery efforts. This technical guide provides a comprehensive overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and the synthesis of a representative compound are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and development pipeline.

Anticancer Activity of 2-Aminothiazole Scaffolds

Derivatives of 2-aminothiazole have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][2] Their mechanisms of action are often centered on the inhibition of key enzymes and proteins involved in cell cycle regulation and signal transduction.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, expressed as IC50 (the half maximal inhibitory concentration) or GI50 (the half maximal growth inhibition) values.

| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| INH1 | MDA-MB-468 (Breast) | 10-21 | [2][3] |

| SNS-032 (BMS-387032) | A2780 (Ovarian) | 0.095 | [4] |

| Compound 20 | H1299 (Lung) | 4.89 | [4] |

| SHG-44 (Glioma) | 4.03 | [4] | |

| Compound 28 | A549 (Lung) | 8.64 | [4] |

| HeLa (Cervical) | 6.05 | [4] | |

| HT29 (Colon) | 0.63 | [4] | |

| Karpas299 (Lymphoma) | 13.87 | [4] | |

| Compound 23 | HepG2 (Liver) | 510 | [4] |

| PC12 (Pheochromocytoma) | 309 | [4] | |

| Compound 24 | HepG2 (Liver) | 570 | [4] |

| PC12 (Pheochromocytoma) | 298 | [4] | |

| Thiazolyl-thiourea derivative 88 | HS 578T (Breast) | 0.8 | [5] |

Key Signaling Pathways in Cancer Targeted by 2-Aminothiazoles

The Hec1/Nek2 pathway is crucial for proper chromosome segregation during mitosis.[3][6] Overexpression of Hec1 is linked to a poor prognosis in several cancers.[3] Certain 2-aminothiazole derivatives, such as INH1, have been shown to disrupt the interaction between Hec1 and Nek2, leading to mitotic aberrancy and cell death in cancer cells.[2][3]

The ATR/Chk1 pathway is a critical component of the DNA damage response, inducing cell cycle arrest to allow for DNA repair.[7][8][9] Many cancer cells have a defective G1 checkpoint and are therefore highly dependent on the S and G2 checkpoints regulated by ATR/Chk1.[9] Inhibitors of this pathway can sensitize cancer cells to DNA-damaging agents.

The c-Met and ALK receptor tyrosine kinases are involved in cell proliferation, survival, and migration.[10][11] Aberrant activation of these pathways is a driver in several cancers, particularly non-small cell lung cancer.[10] Some 2,4-disubstituted thiazole amides have been developed as c-Met/ALK inhibitors.[4]

Antimicrobial Activity of 2-Aminothiazole Scaffolds

The 2-aminothiazole core is present in several clinically used antibiotics and is a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. These compounds exhibit activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Piperazinyl derivative 121d | Methicillin-resistant S. aureus | 4 | [7] |

| E. coli | 8 | [7] | |

| S. aureus 29213 & 25923 | 2-128 (micromolar) | [7] | |

| E. coli 25922 | 2-128 (micromolar) | [7] | |

| P. aeruginosa 27853 | 2-128 (micromolar) | [7] | |

| Thiazolyl-thiourea derivative 124 | S. aureus | 4-16 | [7] |

| S. epidermidis | 4-16 | [7] | |

| Derivative 117 (R1=OCH3) | E. coli | Not specified, but noted as remarkable efficacy | [7] |

| Derivative 117 (R1=CH3) | E. coli | Not specified, but noted as remarkable efficacy | [7] |

| N-oxazolyl- and N-thiazolylcarboxamides | M. tuberculosis H37Ra | 3.13 (best) | [4] |

Key Microbial Pathways Targeted by 2-Aminothiazoles

The MurB enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12][13][14] Inhibition of this pathway leads to compromised cell wall integrity and bacterial cell death. Molecular docking studies have suggested that some 2-aminothiazole derivatives may act as inhibitors of MurB.[8]

CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][15][16] Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. This is the mechanism of action for azole antifungal drugs, and some 2-aminothiazole derivatives are also being investigated as CYP51 inhibitors.[8]

Anti-inflammatory Activity of 2-Aminothiazole Scaffolds

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. 2-Aminothiazole derivatives have shown promise as inhibitors of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro inhibitory activity of selected 2-aminothiazole and related derivatives against key inflammatory enzymes.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 6a | COX-1 | 9010 ± 10 | [17] |

| COX-2 | 9010 ± 10 | [17] | |

| Compound 6b | COX-2 | 11.65 ± 6.20 | [17] |

| Compound 25c | COX-2 | 3.29 | [17] |

| Compound 24a | COX-1 | 5.6 | [17] |

| COX-2 | 1.52 | [17] | |

| Compound 24b | COX-1 | 4.5 | [17] |

| COX-2 | 1.06 | [17] | |

| Compound 23a | COX-2 | 2.3 | [17] |

| Compound 23b | COX-2 | 1.9 | [17] |

| Compound 8 | 5-LOX | 14.52 ± 3.62 | [18] |

| Compound 10 | 5-LOX | 13.01 ± 2.67 | [18] |

| Compound 11 | 5-LOX | 1.04 ± 0.22 | [18] |

| COX-2 | 36.18 ± 3.08 | [18] | |

| Compound 12 | 5-LOX | 1.29 ± 0.10 | [18] |

| COX-2 | 83.42 ± 4.37 | [18] |

5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators.[19][20][21] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol describes a classic and widely used method for the synthesis of the 2-aminothiazole core.[1][21]

Materials:

-

Acetophenone

-

Thiourea

-

Iodine

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for extraction and filtration

Procedure:

-

In a round bottom flask, combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

-

Reflux the mixture for 12 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Wash the cooled mixture with diethyl ether to remove any unreacted acetophenone and excess iodine.

-

Pour the reaction mixture into a solution of ammonium hydroxide.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multi-well spectrophotometer (plate reader)

-

Test compounds (2-aminothiazole derivatives)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

The following day, treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method is a standardized technique to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strain of interest

-

Sterile saline

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the 2-aminothiazole derivatives

-

Sterile forceps or disk dispenser

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically place the paper disks impregnated with the test compounds onto the surface of the agar.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

After incubation, measure the diameter of the zones of inhibition (clear zones where bacterial growth is inhibited) around each disk in millimeters.

-

The size of the zone of inhibition is indicative of the antimicrobial activity.

In Vitro Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.[3][12][19]

Materials:

-

96-well plate (UV-transparent or black with a clear bottom for fluorometric assays)

-

5-Lipoxygenase enzyme

-

Assay buffer (e.g., Tris buffer, pH 7.5)

-

Substrate (e.g., linoleic acid or arachidonic acid)

-

Test compounds (2-aminothiazole derivatives)

-

Inhibitor control (e.g., Zileuton)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare solutions of the 5-LOX enzyme, substrate, and test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the 5-LOX enzyme. Include wells for a positive control (enzyme only) and an inhibitor control.

-

Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately measure the change in absorbance (e.g., at 234 nm for the formation of hydroperoxides) or fluorescence in kinetic mode for a set period.

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the positive control and calculate the IC50 value.

Drug Discovery and Development Workflow

The discovery and development of new drugs based on the 2-aminothiazole scaffold typically follows a structured workflow, from initial screening to preclinical studies.

Conclusion

The 2-aminothiazole scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets underscore its importance in medicinal chemistry. The information presented in this guide highlights the significant potential of 2-aminothiazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals working with this privileged heterocyclic system. Further exploration of the structure-activity relationships and mechanisms of action of 2-aminothiazole derivatives will undoubtedly lead to the discovery of new and improved therapies for a multitude of diseases.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Semantic Scholar [semanticscholar.org]

- 3. abcam.com [abcam.com]

- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]

- 19. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. academicjournals.org [academicjournals.org]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thiazolo[4,5-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-b]pyridine core, a fused heterocyclic system isosteric to purine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the discovery of a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of thiazolo[4,5-b]pyridines, detailing key synthetic milestones, the evolution of their biological applications, and the mechanistic underpinnings of their therapeutic potential. Experimental protocols for seminal synthetic methods are provided, alongside a comprehensive summary of quantitative biological data and visualizations of key signaling pathways modulated by this versatile scaffold.

Discovery and Early Synthetic Endeavors

The precise first synthesis of the parent thiazolo[4,5-b]pyridine ring system is not definitively documented in readily available literature, suggesting its origins may lie in early, less-indexed chemical literature. However, the foundational synthetic strategies that enabled the exploration of this scaffold emerged from the broader development of heterocyclic chemistry. The most logical and historically significant approaches to the thiazolo[4,5-b]pyridine core involve the annulation of a thiazole ring onto a pre-existing pyridine framework, or conversely, the construction of the pyridine ring onto a thiazole precursor.

One of the earliest and most fundamental approaches involves the reaction of a 2-aminopyridine-3-thiol with a suitable one-carbon electrophile. This method, conceptually related to the classic Hantzsch thiazole synthesis, provides a direct and versatile route to 2-substituted thiazolo[4,5-b]pyridines. The key intermediate, 2-aminopyridine-3-thiol, can be prepared from 2-aminopyridine through thiocyanation followed by hydrolysis.

A significant advancement in the accessibility of this scaffold was the development of one-pot and multicomponent reactions, which allowed for the rapid generation of diverse libraries of thiazolo[4,5-b]pyridine derivatives for biological screening. These modern synthetic innovations have been instrumental in unlocking the full therapeutic potential of this heterocyclic system.

Historical Development of Medicinal Chemistry Applications

The exploration of the biological activities of thiazolo[4,5-b]pyridines has evolved significantly over the past few decades. Initial interest in this scaffold was driven by its structural similarity to purines, suggesting potential as antimetabolites or enzyme inhibitors.

Early Investigations (Pre-2000s): The initial biological evaluations of thiazolo[4,5-b]pyridine derivatives focused on their potential as antimicrobial and anti-inflammatory agents. While many of these early derivatives showed modest activity, they established the scaffold as a viable starting point for drug discovery programs.

The Rise of Kinase Inhibitors (2000s-Present): The turn of the 21st century marked a pivotal moment in the history of thiazolo[4,5-b]pyridines with their emergence as potent inhibitors of various protein kinases. This discovery was a direct result of high-throughput screening campaigns and rational drug design efforts targeting the ATP-binding site of kinases, where the purine-like structure of the thiazolo[4,5-b]pyridine core proved to be a highly effective hinge-binding motif.

Notably, derivatives of this scaffold have been identified as potent inhibitors of:

-

c-KIT: A receptor tyrosine kinase implicated in various cancers, particularly gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have shown the ability to overcome imatinib resistance in c-KIT mutants.[1][2]

-

Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, and survival. Thiazolo[5,4-b]pyridine derivatives have been developed as potent and selective PI3K inhibitors with nanomolar efficacy.[3][4]

Expansion into Other Therapeutic Areas: Beyond kinase inhibition, the thiazolo[4,5-b]pyridine scaffold has demonstrated a wide array of other pharmacological activities, including:

-

Antimicrobial Activity: A significant number of derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some compounds exhibiting potent activity against resistant strains.

-

Anti-inflammatory Activity: Several thiazolo[4,5-b]pyridin-2-one derivatives have shown potent anti-inflammatory effects in vivo, in some cases exceeding the activity of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[5]

-

Antioxidant Activity: The ability of certain thiazolo[4,5-b]pyridines to scavenge free radicals has also been documented.

Key Experimental Protocols

General Synthesis of the Thiazolo[4,5-b]pyridine Core via 2-Aminopyridine-3-thiol

This method represents a classical and versatile approach to the synthesis of the thiazolo[4,5-b]pyridine scaffold.

Step 1: Synthesis of 2-Amino-3-thiocyanatopyridine

A solution of 2-aminopyridine in a suitable solvent (e.g., methanol) is treated with a thiocyanating agent, such as potassium thiocyanate, in the presence of a halogen (e.g., bromine) at low temperature. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.

Step 2: Synthesis of 2-Aminopyridine-3-thiol

The 2-amino-3-thiocyanatopyridine is then hydrolyzed to the corresponding thiol by heating with a strong base, such as aqueous sodium hydroxide. Neutralization with an acid, typically acetic acid, affords the 2-aminopyridine-3-thiol.

Step 3: Cyclization to the Thiazolo[4,5-b]pyridine Core

The 2-aminopyridine-3-thiol is reacted with a suitable one-carbon electrophile to form the thiazole ring. Common electrophiles include:

-

Carboxylic acids or their derivatives (e.g., acid chlorides, esters): This reaction typically requires a dehydrating agent or heating to facilitate cyclization and leads to 2-substituted thiazolo[4,5-b]pyridines.

-

Aldehydes: In the presence of an oxidizing agent, aldehydes react with 2-aminopyridine-3-thiol to yield 2-substituted thiazolo[4,5-b]pyridines.

Modern Synthetic Approach: One-Pot Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones

This protocol exemplifies a more recent, efficient method for the synthesis of specific thiazolo[4,5-b]pyridine derivatives.

A mixture of a 4-amino-5H-thiazol-2-one derivative, an α,β-unsaturated ketone (e.g., chalcone), and a catalytic amount of a suitable acid or base in a high-boiling solvent (e.g., acetic acid or DMF) is heated under reflux. The reaction proceeds via a [3+3] cycloaddition mechanism to afford the desired 5,7-disubstituted-3H-thiazolo[4,5-b]pyridin-2-one in good yield.

Quantitative Biological Data

The following tables summarize key quantitative data for the biological activities of representative thiazolo[4,5-b]pyridine derivatives.

Table 1: Antimicrobial Activity of Thiazolo[4,5-b]pyridin-5-one Derivatives

| Compound | Organism | MIC (mg/mL) | MBC (mg/mL) | Reference |

| 4p | S. aureus | 0.12 | 0.23 | [6] |

| E. coli | 0.23 | 0.47 | [6] | |

| P. aeruginosa | 0.47 | 0.94 | [6] | |

| 4g | S. aureus | 0.23 | 0.47 | [6] |

| E. coli | 0.47 | 0.94 | [6] | |

| P. aeruginosa | 0.94 | 1.87 | [6] |

Table 2: Kinase Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives

| Compound | Kinase Target | IC50 (nM) | Reference |

| 19a | PI3Kα | 3.6 | [3][4] |

| PI3Kβ | 35.2 | [4] | |

| PI3Kγ | 1.8 | [4] | |

| PI3Kδ | 2.5 | [4] | |

| 19b | PI3Kα | 4.6 | [4] |

| 19c | PI3Kα | 8.0 | [4] |

| 6r | c-KIT (wild-type) | 270 | [1] |

| c-KIT (V560G/D816V mutant) | 4770 | [1] |

Table 3: Anti-inflammatory Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives

| Compound | Paw Edema Inhibition (%) at 3h | Reference |

| Ibuprofen (standard) | 52.3 | [5] |

| Compound X | 58.7 | [5] |

| Compound Y | 62.1 | [5] |

Note: Compound X and Y are representative examples from the cited literature; refer to the original publication for specific structures.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of thiazolo[4,5-b]pyridines are often attributed to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key classes of these compounds.

Inhibition of the c-KIT Signaling Pathway

Caption: Inhibition of c-KIT signaling by thiazolo[5,4-b]pyridines.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

References

- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Thiazolo[5,4- b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of the 2-(Pyridin-4-yl)thiazol-5-amine Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-(pyridin-4-yl)thiazol-5-amine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a valuable building block for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of compounds derived from this versatile core, with a particular focus on their role as kinase inhibitors in oncology.

The this compound Core: Synthesis and Properties

The synthesis of the this compound scaffold and its derivatives predominantly relies on the well-established Hantzsch thiazole synthesis. This method offers a convergent and efficient route to this heterocyclic system.

A general synthetic workflow for the preparation of this compound derivatives is depicted below. The synthesis typically commences with the α-bromination of a pyridine-containing ketone, followed by condensation with a thiourea or a substituted thiourea derivative.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a particularly fruitful starting point for the discovery of potent and selective kinase inhibitors. Notably, derivatives of this core have emerged as leading candidates for the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are frequently dysregulated in cancer.

Inhibition of CDK4/6 for Cancer Therapy

Derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine, which incorporate the this compound motif, have been extensively investigated as CDK4/6 inhibitors. These compounds have demonstrated remarkable potency and selectivity, leading to the development of clinical candidates for the treatment of various cancers, including breast cancer.

The mechanism of action of these inhibitors involves the competitive binding to the ATP-binding pocket of CDK4 and CDK6. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key tumor suppressor. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle and ultimately leading to cell cycle arrest.

Quantitative Structure-Activity Relationship (SAR)

Medicinal chemistry efforts have elucidated key structure-activity relationships for the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series of CDK4/6 inhibitors. Modifications at various positions of the scaffold have been explored to optimize potency, selectivity, and pharmacokinetic properties.

| Compound ID | R1 (on Pyrimidine) | R2 (on Thiazole) | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | Cell Line | GI₅₀ (nM) |

| 1 | H | - | 1 | 34 | MV4-11 | 23 |

| 2 | F | - | 3 | 27 | MV4-11 | 50 |

| 3 | H | CH₃ | 15 | 3815 | MDA-MB-453 | 75 |

| 4 | F | CH₃ | 21 | 105 | MDA-MB-453 | 344 |

Data presented are representative and compiled from various sources. Kᵢ represents the inhibition constant, and GI₅₀ is the concentration for 50% inhibition of cell growth.

Experimental Protocols

General Synthesis of this compound Derivatives

Materials:

-

Substituted 2-bromo-1-(pyridin-4-yl)ethan-1-one

-

Substituted thiourea

-

Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

To a solution of the substituted thiourea (1.0 eq) in ethanol, add the substituted 2-bromo-1-(pyridin-4-yl)ethan-1-one (1.0-1.2 eq).

-

If the thiourea is used as a salt, add a suitable base such as triethylamine (1.0-1.5 eq).

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro CDK4/6 Kinase Assay

Objective: To determine the inhibitory activity of test compounds against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Retinoblastoma (Rb) protein or a peptide substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds dissolved in DMSO

-

96- or 384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of the assay plate, add the kinase assay buffer, the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the Rb substrate.

-

Add the test compound dilutions to the wells (final DMSO concentration typically ≤1%).

-

Initiate the kinase reaction by adding ATP (containing [γ-³²P]ATP if using a radiometric assay).

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA for radiometric assays or the detection reagent for luminescence-based assays).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays, follow the manufacturer's protocol to measure the luminescence signal, which is proportional to the amount of ADP produced.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the anti-proliferative effect of test compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, MV4-11)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipette and a microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold has established itself as a cornerstone in the design of novel therapeutic agents, particularly in the field of oncology. The success of its derivatives as potent and selective CDK4/6 inhibitors highlights the potential of this chemical motif. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic applications beyond oncology, and developing novel derivatives with unique mechanisms of action. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of next-generation medicines.

Methodological & Application

Application Notes and Protocols for 2-(Pyridin-4-yl)thiazol-5-amine In Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro use of 2-(Pyridin-4-yl)thiazol-5-amine, a small molecule of interest in drug discovery, likely targeting protein kinases.

Introduction

This compound and its analogs are heterocyclic compounds that have garnered significant attention in medicinal chemistry. The fusion of a pyridine and a thiazole ring system is a common pharmacophore in the development of kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[4][5] Therefore, small molecules that can modulate kinase activity are valuable tools for both basic research and therapeutic development.[4][6]

This document outlines standard in vitro assays to characterize the biological activity of this compound, focusing on its potential as a kinase inhibitor. The provided protocols are adaptable for high-throughput screening and detailed mechanistic studies.

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.

2.1. Storage: Store the compound as a solid at -20°C or lower, protected from light and moisture.

2.2. Solubilization:

-

For in vitro assays, prepare a stock solution of 10 mM in dimethyl sulfoxide (DMSO).

-

Gently warm the solution and vortex to ensure complete dissolution.

-

Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

-

For cell-based assays, the final concentration of DMSO in the culture medium should typically not exceed 0.5% to avoid solvent-induced artifacts.

In Vitro Biochemical Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase. Luminescence-based assays that measure ATP consumption are widely used for this purpose.[3]

Objective: To quantify the potency of this compound in inhibiting the activity of a target kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence signifies inhibition of the kinase.

Materials:

-

This compound

-

Recombinant Kinase of Interest

-

Kinase Substrate (protein or peptide)

-

ATP

-

Kinase Assay Buffer

-

Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multimode plate reader with luminescence detection

Protocol:

-

Compound Preparation:

-

Prepare a serial dilution of the 10 mM this compound stock solution in DMSO. A typical 10-point, 3-fold serial dilution is recommended.

-

Dilute the compound further in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

-

-

Assay Plate Setup:

-

Add the diluted compound or DMSO (vehicle control) to the appropriate wells of the assay plate.

-

Add the kinase and substrate mixture to all wells.

-

Include "no kinase" and "no substrate" controls to determine background signals.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the IC50.

-

Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Incubate the plate at room temperature for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no kinase control) from all other readings.

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and the highest inhibitor concentration as 0% activity.

-

Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Quantitative Data Summary:

| Parameter | Value |

| IC50 | To be determined experimentally |

| Kinase Target | To be selected |

| ATP Concentration | Near Km of the target kinase |

| Incubation Time | To be optimized |

| Temperature | To be optimized |

Cell-Based Anti-Proliferative Assay

This protocol assesses the effect of this compound on the proliferation of cancer cell lines. Assays like the MTT or resazurin assay are commonly employed for this purpose.[2]

Objective: To determine the concentration of this compound that inhibits cell proliferation by 50% (GI50).

Principle: These colorimetric or fluorometric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

-

This compound

-

Cancer Cell Line of Interest (e.g., MCF-7, HCT116, A549)

-

Complete Cell Culture Medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Resazurin Sodium Salt or MTT Reagent

-

Clear, flat-bottomed 96-well plates

-

Multimode plate reader with absorbance or fluorescence detection

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (DMSO).

-

Incubate the cells for a specified period, typically 72 hours.

-

-

Cell Viability Measurement (Resazurin Assay):

-

Prepare a sterile solution of resazurin in PBS.

-

Add the resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (medium only control) from all readings.

-

Normalize the data by setting the vehicle control (DMSO) as 100% cell viability.

-

Plot the normalized cell viability against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the GI50 value.

-

Quantitative Data Summary:

| Parameter | Value |

| GI50 | To be determined experimentally |

| Cell Line | To be selected |

| Seeding Density | To be optimized |

| Treatment Duration | 72 hours (can be varied) |

Signaling Pathway Analysis

Compounds containing the 2-aminothiazole moiety have been reported to target various kinases, including Cyclin-Dependent Kinases (CDKs).[2][3] A common downstream effect of CDK4/6 inhibition is the dephosphorylation of the Retinoblastoma (Rb) protein, leading to G1 cell cycle arrest.

Caption: A simplified diagram of the Cyclin D-CDK4/6-Rb pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

References

- 1. 1511717-05-7(2-(1,3-thiazol-5-yl)pyrimidin-4-amine) | Kuujia.com [kuujia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for 2-(Pyridin-4-yl)thiazol-5-amine as a Potential CDK4/6 Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(Pyridin-4-yl)thiazol-5-amine is a small molecule belonging to the pyridine-thiazole class of heterocyclic compounds. While direct enzymatic inhibition data for this specific molecule is not extensively published, its structural similarity to a well-established class of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives suggests its potential as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition has been a successful therapeutic strategy in certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer.[1][3][4]

These application notes provide an overview of the potential use of this compound as a CDK4/6 inhibitor, along with detailed protocols for its in vitro characterization. The information is based on the published data for structurally related compounds.

Putative Mechanism of Action

The primary molecular target of this compound is hypothesized to be the ATP-binding pocket of CDK4 and CDK6. By occupying this pocket, the compound is expected to prevent the binding of ATP, thereby inhibiting the kinase activity of the CDK4/6-Cyclin D complex. This, in turn, prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle, ultimately leading to cell cycle arrest.[3][5]

Data Presentation

The following table summarizes the biological activities of structurally related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK4 and CDK6, as well as their anti-proliferative effects in cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.

| Compound ID | Modification | CDK4 Ki (nM) | CDK6 Ki (nM) | MV4-11 GI50 (nM) | Reference |

| 78 | Piperazine group on pyridine | 1 | 34 | 23 | [2] |

| 83 | Optimized derivative | - | - | - | [2] |

| 9a | - | 10 | 1670 | 591 | [3] |

| 9b | - | 7 | 42 | 456 | [3] |

Ki: Inhibition constant; GI50: 50% growth inhibition concentration. Data for compound 83 was mentioned as having remarkable selectivity but specific values were not in the provided text.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound against CDK4/6.

Protocol 1: In Vitro CDK4/6 Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of the test compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Retinoblastoma protein (Rb) substrate

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Palbociclib)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Workflow:

Procedure:

-

Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

-

Add 5 µL of the diluted compound or positive control to the wells of a 384-well microplate.

-

Add 10 µL of the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the Rb substrate and ATP.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: Cell-Based Anti-Proliferative Assay

This protocol is to assess the effect of this compound on the proliferation of a cancer cell line known to be dependent on CDK4/6 activity (e.g., MV4-11 acute myeloid leukemia cell line).[2]

Materials:

-

MV4-11 cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Palbociclib)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Logical Relationship of Experimental Steps:

Procedure:

-

Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.

-

Prepare a serial dilution of this compound and a positive control in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound or control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, add a cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the 50% growth inhibition (GI50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High variability in kinase assay | Inaccurate pipetting, enzyme instability | Use calibrated pipettes, ensure enzyme is properly stored and handled on ice. |

| No inhibition observed | Compound insolubility, incorrect concentration | Check compound solubility in assay buffer, verify stock solution concentration. |

| High background in cell assay | Contamination, high cell seeding density | Use aseptic techniques, optimize cell seeding density. |

| Inconsistent GI50 values | Variation in incubation time, cell passage number | Standardize incubation times, use cells within a consistent passage number range. |

Conclusion

This compound represents a promising scaffold for the development of CDK4/6 inhibitors. The provided protocols offer a robust framework for researchers to investigate its biological activity and mechanism of action. Further studies, including selectivity profiling against other kinases and in vivo efficacy models, will be crucial to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: In Vivo Efficacy of 2-(Pyridin-4-yl)thiazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo efficacy studies of various 2-(Pyridin-4-yl)thiazol-5-amine derivatives. It covers the application of these compounds in oncology, neurodegenerative disease, and infectious disease, with a focus on their therapeutic potential.

Oncology: CDK4/6 Inhibition in Acute Myeloid Leukemia

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been identified as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1][2][3] One promising compound, referred to as Compound 83, has demonstrated significant anti-tumor activity in a mouse xenograft model of acute myeloid leukemia.[3]

Signaling Pathway

The canonical pathway involves CDK4 and CDK6 forming a complex with Cyclin D, which then phosphorylates the Retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing the transcription of genes required for the G1 to S phase transition in the cell cycle. Inhibition of CDK4/6 by this compound derivatives prevents Rb phosphorylation, leading to cell cycle arrest at the G1 phase and subsequent inhibition of tumor cell proliferation.

Caption: CDK4/6 Signaling Pathway Inhibition.

Quantitative Data

| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Compound 83 | Mouse Xenograft | MV4-11 (AML) | Oral administration | Marked inhibition | [3] |

Experimental Protocol: Xenograft Model

Caption: Xenograft Model Experimental Workflow.

Methodology:

-

Cell Culture: MV4-11 human acute myeloid leukemia cells are cultured in appropriate media until a sufficient number of cells is obtained.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Implantation: A suspension of MV4-11 cells is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Treatment: The this compound derivative (Compound 83) is administered orally once daily. The vehicle group receives the formulation excipients alone.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis, such as western blotting for pharmacodynamic markers (e.g., p-Rb).

Neurodegenerative Disease: Alzheimer's Disease

A pyridine amine derivative, PAT, has shown therapeutic potential in a transgenic mouse model of Alzheimer's disease (AD).[4] The proposed mechanism involves the inhibition of amyloid-beta (Aβ) aggregation and reduction of reactive oxygen species (ROS), thereby ameliorating cognitive deficits.[4]

Proposed Mechanism of Action

In Alzheimer's disease, the aggregation of amyloid-beta peptides is a key pathological event that leads to synaptic dysfunction and neuronal death. Oxidative stress, characterized by an increase in ROS, further exacerbates this neurotoxicity. The pyridine amine derivative PAT is suggested to interfere with Aβ aggregation and also possess antioxidant properties, thus protecting neurons.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for 2-(Pyridin-4-yl)thiazol-5-amine

Introduction

The heterocycle 2-(Pyridin-4-yl)thiazol-5-amine is a novel small molecule with potential therapeutic applications. Its structural similarity to known bioactive compounds, particularly those containing pyridine and thiazole moieties, suggests it may exhibit activity as a kinase inhibitor and/or an anticancer agent. Derivatives of similar scaffolds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, have demonstrated potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and validated targets in cancer therapy.[1][2]

These application notes provide a comprehensive suite of protocols for the initial characterization of this compound's biological activity. The proposed workflow is designed to first assess its general cytotoxic effects on cancer cells and then to investigate its specific molecular mechanism of action, with a focus on kinase inhibition and cell cycle regulation.

Tier 1: Preliminary Screening

The initial tier of assays is designed to provide a broad overview of the compound's bioactivity. This includes a general cytotoxicity screen across a panel of cancer cell lines and a wide-ranging kinase inhibition profile.

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic and anti-proliferative effects of this compound on various human tumor cell lines.[3][4]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549, PC3)

-

Complete growth medium (specific to each cell line)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-